Bzl,ME-D-val-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bzl,ME-D-val-ome hcl: , also known as N-Benzyl-N-methyl-D-valine methyl ester hydrochloride, is a chemical compound with the molecular formula C14H21NO2.ClH. It is a derivative of valine, an essential amino acid, and is commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bzl,ME-D-val-ome hcl typically involves the reaction of methyl D-valinate hydrochloride with benzaldehyde in the presence of sodium cyanoborohydride as a reducing agent. The reaction is carried out in methanol at room temperature, yielding the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Bzl,ME-D-val-ome hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: Bzl,ME-D-val-ome hcl is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids makes it a valuable tool in biochemical assays and structural biology studies .
Medicine: The compound is explored for its potential therapeutic applications, including the development of novel drugs and drug delivery systems. Its derivatives have shown promise in targeting specific molecular pathways involved in various diseases .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Bzl,ME-D-val-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, altering the enzyme’s conformation and function. Additionally, it can interact with cell surface receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl): This compound is structurally similar to Bzl,ME-D-val-ome hcl but lacks the benzyl group.
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride: Another similar compound with a methionine backbone instead of valine.
Uniqueness: this compound is unique due to the presence of both benzyl and methyl groups, which enhance its chemical reactivity and versatility. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
methyl (2R)-2-[benzyl(methyl)amino]-3-methylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)13(14(16)17-4)15(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,10H2,1-4H3;1H/t13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDDQUTUNQLSSW-BTQNPOSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.